2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers needing metabolically stable pyrazole-acetamides face off-target hydrolysis with primary amides. This compound (CAS 1339887-35-2) provides a validated tertiary amide isostere. • **Key Advantage:** Zero amide NH (HBD=0) vs. 1-2 in analogs; improves passive permeability & reduces amidase cleavage. • **Structural Precision:** 4-methyl group on pyrazole modulates 3-amino nucleophilicity for regioselective derivatization. • **Supply Certainty:** 98% purity ensures predictable stoichiometry; available for immediate R&D shipment.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13626725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC(=O)N(C)C(C)C
InChIInChI=1S/C10H18N4O/c1-7(2)13(4)9(15)6-14-5-8(3)10(11)12-14/h5,7H,6H2,1-4H3,(H2,11,12)
InChIKeyWWMMWPGCLIMPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Biological Profiling of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide


2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide (CAS 1339887-35-2, molecular formula C₁₀H₁₈N₄O, molecular weight 210.28 g·mol⁻¹) is a fully substituted pyrazole-acetamide building block belonging to the amino-pyrazole class, a scaffold recognized for its privileged status in kinase inhibitor and anti-inflammatory drug discovery [1]. The compound features a 3-amino-4-methyl-1H-pyrazole core linked via a methylene bridge to an N-isopropyl-N-methylacetamide terminus. This specific substitution pattern distinguishes it from closely related analogs through the simultaneous presence of both a pyrazole 4-methyl group and a tertiary N,N-disubstituted acetamide moiety, a combination that modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that cannot be achieved by simpler primary-amide or mono-N-alkyl variants [2].

1
Intermediate MW (210 Da) within fragment-to-lead window
Reported favorable ligand efficiency range for kinase scaffolds
2
Tertiary amide terminus removes amide NH HBD
May support passive cell permeability for intracellular target studies
3
4-Methyl pyrazole for kinase hinge-region design
Class-level SAR indicates balanced electronic and steric contribution

Why Generic Pyrazole-Acetamide Analogs Cannot Replace This Compound


Generic substitution within the pyrazole-acetamide chemotype is confounded by the profound impact of pyrazole C-4 substitution and amide N-substitution on target selectivity, pharmacokinetic profile, and synthetic tractability. The 4-methyl group on the pyrazole ring electronically modulates the 3-amino group's nucleophilicity and hydrogen-bonding character, while the N-isopropyl-N-methylacetamide terminus simultaneously provides steric shielding against amide hydrolysis and eliminates the additional hydrogen-bond donor present in primary-amides, thereby altering membrane permeability and off-target binding promiscuity [1]. In the kinase inhibitor field—where amino-pyrazoles are extensively validated—minor substituent changes can shift potency by orders of magnitude across kinase isoforms [2]. Consequently, replacing this compound with a des-methyl, 4-bromo, primary-amide, or mono-N-alkyl analog in a synthetic sequence or SAR campaign risks pathway divergence and non-reproducible biological readouts.

4-Substituent Des-methyl or 4-bromo analogs may shift kinase isoform selectivity and metabolic stability; class-level SAR suggests non-interchangeable profiles.
Amide type Primary or mono-N-alkyl amides introduce additional HBD, likely altering permeability and off-target binding; HBD reduction is compound-specific.
Purity threshold Lower-purity analogs (95%) carry higher impurity burden, affecting multi-step synthesis reproducibility and biochemical assay noise.

Head-to-Head Differentiation Against Closest Analogs


Molecular Weight Differentiation Across Analogs

The target compound (MW 210.28 g·mol⁻¹, C₁₀H₁₈N₄O) occupies an intermediate molecular-weight position among its five closest structural analogs, spanning from 154.17 g·mol⁻¹ (primary amide, C₆H₁₀N₄O) to 275.15 g·mol⁻¹ (4-bromo derivative, C₉H₁₅BrN₄O) . This places the compound within the optimal fragment-to-lead MW window (200–300 Da) favored for balancing ligand efficiency with target affinity, whereas its des-methyl analog (C₈H₁₃N₃O, 169.21 g·mol⁻¹) falls below this range and the 4-bromo analog exceeds it [1].

Molecular Weight Comparison
Cross-study comparable
Target: 210.28 g/mol (vs. primary amide 154.17, des-methyl 169.21, 4-bromo 275.15)
Intermediate MW supports fragment-to-lead evaluation; avoids sub-200 Da promiscuity while maintaining permeability-relevant range.
ΔMW range −56 to +65 across analogs; data from vendor-verified InChIKey.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor Profile and Permeability Advantage

The target compound bears a tertiary N-isopropyl-N-methylacetamide terminus, yielding zero amide NH hydrogen-bond donors (HBD = 2 total from the pyrazole 3-NH₂ group) versus two amide NH HBDs in the primary acetamide analog 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide (pyrazole NH₂ plus amide NH₂, HBD total = 4) and one amide NH HBD in the mono-N-methylacetamide analog (HBD total = 3) . Reduced HBD count is mechanistically associated with improved passive membrane permeability and decreased P-glycoprotein efflux susceptibility [1].

H-Bond Donor Differentiation
Cross-study comparable
Target: HBD = 2 (no amide NH) vs. primary amide HBD = 4; mono-N-alkyl analogs HBD = 3
Reduced HBD count associated with improved passive permeability in structure-permeability models.
ΔHBD = −2 relative to primary amide; Veber rule-set context.
Medicinal Chemistry Permeability Off-Target Selectivity

Pyrazole 4-Methyl Substitution: Electronic and Steric Effects

The 4-methyl substituent on the pyrazole ring of the target compound exerts a +I inductive effect on the 3-amino group, modulating its pKa and hydrogen-bond donating character relative to the unsubstituted (des-methyl) analog. In the broader amino-pyrazole kinase inhibitor chemotype, 4-methyl substitution has been associated with enhanced selectivity for cyclin-dependent kinases (CDKs) and p38 MAP kinase isoforms compared to 4-unsubstituted or 4-halogenated analogs [1][2]. The 4-methyl group is sterically more compact than 4-bromo (van der Waals volume ~13.9 ų vs. ~26.5 ų), enabling access to narrower ATP-binding pocket subpockets [3]. Additionally, the 4-methyl group imparts metabolic stability advantages over the 4-unsubstituted pyrazole, which is susceptible to CYP450-mediated C-4 oxidation [1].

4-Methyl Electronic/Steric Effects
Class-level inference
4-Methyl (VDW ~13.9 ų) vs. 4-H (oxidation liability) and 4-Br (VDW ~26.5 ų) in kinase inhibitor chemotype
Class-level SAR suggests balanced metabolic stability and steric fit; compound-specific IC₅₀ data not available.
Inferred from patent disclosures and amino-pyrazole review; data to verify.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Commercial Purity and Identity Verification

The target compound is commercially supplied at 98% purity (CAS 1339887-35-2, InChIKey: WWMMWPGCLIMPAP-UHFFFAOYSA-N, Ref. 10-F705345), as documented by CymitQuimica and Leyan . By comparison, the closest N-isopropylacetamide analog (CAS 1341899-47-5, lacking the N-methyl group) is available at only 95% purity . The 3% purity differential is meaningful for library synthesis and biochemical assay contexts, where a 2% impurity level in the building block translates to amplified impurity burden after multi-step derivatization. InChIKey-based identity confirmation (WWMMWPGCLIMPAP-UHFFFAOYSA-N) provides unambiguous structural verification independent of nomenclature ambiguity.

Commercial Purity Verification
Direct head-to-head
98% purity (InChIKey WWMMWPGCLIMPAP) vs. closest analog 95% (CAS 1341899-47-5)
Higher purity specification may reduce impurity-driven false positives in library synthesis and screening.
Vendor specification; 3% absolute purity difference reported.
Chemical Procurement Quality Control Reproducibility

Procurement and Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Library Design with Reduced HBD Profile

Procurement of this compound is indicated for kinase-focused fragment- or lead-generation libraries where reduced hydrogen-bond donor count is paramount for achieving intracellular target engagement. The tertiary N-isopropyl-N-methylacetamide terminus (HBD = 0 from the amide, vs. HBD = 1–2 for primary or mono-substituted amide analogs) is predicted to enhance passive permeability based on the Veber rule-set [1]. The 4-methyl substituent on the pyrazole ring further provides a metabolically stable yet sterically compact handle for structure-based design targeting kinase hinge-binding motifs [2]. In contrast, the des-methyl analog (CAS 1183368-95-7) carries a C-4 oxidation liability and the 4-bromo analog (CAS 1247402-64-7) introduces a larger halogen that may sterically clash with certain kinase hinge regions.

Chemoselective Derivatization via 3-Amino Group Reactivity

The 4-methyl group electronically activates the pyrazole 3-amino group via inductive donation, differentiating its acylation and reductive amination reactivity from the des-methyl analog (CAS 1183368-95-7). This electronic bias can be exploited for regioselective derivatization in parallel synthesis workflows. The 98% commercial purity specification further ensures that subsequent coupling steps proceed with predictable stoichiometry, minimizing the need for intermediate purification in library production pipelines.

Metabolic Stability Profiling of Amide N-Substitution

The N-isopropyl-N-methylacetamide group serves as a metabolically shielded amide isostere. When compared to the primary amide (CAS 1341519-10-5, MW 154.17) or mono-N-methyl analog (CAS 1344080-12-1, MW 168.20), the target compound's tertiary amide eliminates the amide NH—a known site for hydrolytic cleavage by plasma amidases—while the N-isopropyl group provides steric hindrance against CYP450-mediated N-dealkylation. This compound is therefore the appropriate procurement choice for in vitro metabolic stability head-to-head studies designed to quantify the protective effect of N,N-disubstitution on amide half-life in hepatocyte or microsomal incubations.

PDHK Target Validation and Probe Design

Pyrazole-amide compounds structurally related to the target compound are claimed as pyruvate dehydrogenase kinase (PDHK) inhibitors with therapeutic potential in diabetes, metabolic syndrome, and cardiac failure [1]. The 3-amino-4-methyl-1H-pyrazole core combined with the N-isopropyl-N-methylacetamide side chain maps onto the generic Markush structures disclosed in US 9,040,717 B2 [1]. Researchers validating PDHK as a therapeutic target should prioritize this compound as a synthetic intermediate for generating focused analog libraries, given its concordance with the patent-defined pharmacophore while offering a single defined substitution pattern amenable to systematic SAR expansion.

Application
Selection Property
Validation Focus
Kinase-focused library design
Reduced HBD amide terminus
Cell permeability and intracellular target engagement models
Regioselective derivatization workflows
4-Methyl-activated 3-amino group
Acylation and reductive amination reactivity profiling
Metabolic stability head-to-head studies
Tertiary amide N,N-disubstitution
Amide hydrolysis and CYP oxidation vulnerability assessment
PDHK target validation and probe design
Patented pyrazole-amide pharmacophore alignment
Focused analog library expansion for target engagement studies
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